Phosphinic acid, (3-methylphenyl)-
Description
Properties
CAS No. |
137622-08-3 |
|---|---|
Molecular Formula |
C7H8O2P+ |
Molecular Weight |
155.11 g/mol |
IUPAC Name |
hydroxy-(3-methylphenyl)-oxophosphanium |
InChI |
InChI=1S/C7H7O2P/c1-6-3-2-4-7(5-6)10(8)9/h2-5H,1H3/p+1 |
InChI Key |
OLZDMUQTNREBSE-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC(=CC=C1)[P+](=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, (3-methylphenyl)-, typically involves the reaction of a suitable phosphinic acid derivative with a 3-methylphenyl compound. One common method is the palladium-catalyzed cross-coupling reaction between ethyl methylphosphinate and bromo-3,5-dimethoxybenzene, resulting in the formation of the desired phosphinic acid . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production methods for phosphinic acid, (3-methylphenyl)-, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, (3-methylphenyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphinic acid group and the 3-methylphenyl ring.
Common Reagents and Conditions
Oxidation: Oxidation reactions of phosphinic acid, (3-methylphenyl)-, can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often require the presence of a suitable nucleophile and may be facilitated by catalysts or specific reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acids, while reduction reactions can produce phosphine derivatives. Substitution reactions can result in the formation of various substituted phosphinic acids.
Scientific Research Applications
Bioactive Properties
Phosphinic acid, (3-methylphenyl)- exhibits several bioactive properties that make it suitable for pharmaceutical applications:
- Antineoplastic Activity : Research has shown that phosphinic acid derivatives can inhibit the growth of cancer cells, particularly osteosarcoma. In vitro studies demonstrated that certain phosphinic acid derivatives possess cytotoxic effects on cancer cell lines, indicating potential as anti-cancer agents .
- Enzyme Inhibition : Phosphinic peptides derived from phosphinic acids act as inhibitors of metalloproteases. These compounds mimic natural substrates and bind effectively to target enzymes, making them valuable in drug design .
Industrial Applications
The industrial applications of phosphinic acid derivatives are diverse:
- Flame Retardants : Compounds such as tris(methylphenyl) phosphate are utilized as flame retardants in various materials due to their ability to inhibit combustion processes. These compounds are particularly effective in plastics and textiles .
- Surface Functionalization : Phosphinic acids can be employed to functionalize surfaces of metals and oxides, enhancing their properties for catalysis or sensor applications. Their high affinity for metal ions allows for the immobilization of organic molecules on surfaces like titanium dioxide or aluminum oxide .
Case Studies
- Biomedical Applications :
- Enzyme Inhibitors :
Mechanism of Action
The mechanism of action of phosphinic acid, (3-methylphenyl)-, involves its interaction with specific molecular targets and pathways. As a bioisosteric group, it can mimic the behavior of other functional groups in biological systems, thereby influencing enzyme activity and metabolic pathways . The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action in various applications.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, synthesis methods, and applications of (3-methylphenyl)-phosphinic acid with related compounds:
Physicochemical Properties
- Solubility : Hydrophobic substituents (e.g., diphenyl) reduce aqueous solubility, necessitating prodrug strategies for therapeutic use. The 3-methylphenyl group balances hydrophobicity and solubility better than diphenyl derivatives .
- Stability : Phosphinic acids with electron-withdrawing groups (e.g., nitro, carboxyl) exhibit enhanced stability under acidic conditions, whereas alkyl-substituted derivatives may degrade via oxidation .
Q & A
Basic Research Question
- ³¹P NMR : A singlet near δ 15–20 ppm confirms the phosphinic acid structure. Shifts >5 ppm from this range suggest impurities (e.g., phosphonic acid derivatives) .
- IR Spectroscopy : Strong P=O stretching vibrations appear at 1150–1250 cm⁻¹, while P–O–H stretches are observed at 2700–3200 cm⁻¹ .
- X-ray Crystallography : Resolves substituent orientation and hydrogen-bonding networks. For example, the 3-methyl group induces a 5–10° twist in the phenyl ring relative to the P=O plane .
How can discrepancies in reported pKa values for substituted phosphinic acids be resolved, particularly between computational and experimental data?
Advanced Research Question
Discrepancies often arise from solvent effects, ionic strength, and computational model limitations. To address this:
- Experimental : Use standardized conditions (e.g., 0.1 M KCl, 25°C) for potentiometric titrations.
- Computational : Apply hybrid DFT methods (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., COSMO) to account for solvation .
- Case Study : Phenylphosphinic acid’s experimental pKa (1.2) deviates from computational predictions (1.8–2.0) due to overestimation of solvation effects in simulations .
What in vitro assays are suitable for evaluating the enzyme inhibitory potential of (3-methylphenyl)phosphinic acid, and how can binding mechanisms be characterized?
Advanced Research Question
- Urease Inhibition Assays : Use Sporosarcina pasteurii urease in a pH-stat system. Monitor NH₃ release via the indophenol method. Compare IC₅₀ values with known inhibitors like acetohydroxamic acid .
- Binding Mode Analysis :
- Crystallography : Co-crystallize the inhibitor with urease to identify interactions (e.g., Ni²⁺ coordination by the phosphinate group).
- Kinetic Studies : Competitive inhibition is indicated by a linear Lineweaver-Burk plot intersecting the y-axis .
How can computational modeling guide the design of (3-methylphenyl)phosphinic acid derivatives for asymmetric catalysis?
Advanced Research Question
Density functional theory (DFT) can predict transition states in catalytic cycles. For example:
- Brønsted Acid Catalysis : Model proton transfer steps in asymmetric Mannich reactions. The 3-methyl group enhances enantioselectivity by sterically shielding one face of the substrate .
- Key Parameters : Calculate activation energies (ΔG‡) and compare with experimental enantiomeric excess (ee). A ΔG‡ difference of 2–3 kcal/mol correlates with >90% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
